4-(Chloromethyl)-2-[3-(trifluoromethyl)phenyl]-1,3-oxazole
Overview
Description
The compound “4-(Chloromethyl)-2-[3-(trifluoromethyl)phenyl]-1,3-oxazole” is an organic compound that contains an oxazole ring, a chloromethyl group, and a trifluoromethyl group attached to a phenyl ring . The presence of these functional groups suggests that this compound could have interesting chemical properties and potential applications in various fields such as pharmaceuticals and agrochemicals .
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of an oxazole ring, which is a five-membered ring containing one oxygen atom and one nitrogen atom. The phenyl ring is substituted with a trifluoromethyl group at the 3-position and a chloromethyl group at the 2-position .Chemical Reactions Analysis
The reactivity of this compound would be influenced by the presence of the oxazole ring, the trifluoromethyl group, and the chloromethyl group. The trifluoromethyl group is known to be a strong electron-withdrawing group, which could influence the reactivity of the compound .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. The presence of the trifluoromethyl group could increase the compound’s lipophilicity, which could influence its solubility and stability .Scientific Research Applications
Oxidation Agent and Synthetic Reagent
This compound serves as a precursor in chemical reactions for the synthesis of diverse heterocyclic compounds. For instance, related chloromethyl and halomethyl oxazoles have been utilized as effective oxidizing agents and reagents in the synthesis of pyrazoles, triazoles, and other oxazoles under mild conditions, demonstrating their utility in organic synthesis for constructing complex molecular architectures with moderate to good yields. Such reagents are instrumental in facilitating various chemical transformations, including oxidation reactions that yield heterocyclic compounds with potential biological activities (Zolfigol et al., 2006), (Yamane et al., 2004).
Catalyst in Heterocyclic Synthesis
The compound is involved in the synthesis of various heterocyclic frameworks, highlighting its role as a catalyst or intermediate in generating biologically active molecules. This includes its use in the development of new transformations for the synthesis of phosphonium salts and cyclocondensation reactions, facilitating the creation of diverse heterocyclic structures. These reactions are critical for expanding the chemical space in search of new therapeutic agents and functional materials (Brovarets et al., 2004).
Building Block for Click Chemistry
Significantly, derivatives of chloromethyl oxazoles have been utilized in click chemistry for synthesizing extended heterocyclic scaffolds. This application underscores the compound's utility in constructing complex molecules through efficient and selective reactions, enabling the exploration of novel chemical entities with potential applications in medicinal chemistry and material science (Patil et al., 2015).
Antimicrobial Agent Synthesis
Moreover, chloromethyl oxazole derivatives have been leveraged in the synthesis of antimicrobial agents, demonstrating their significance in the discovery of new drugs. These synthetic endeavors illustrate the compound's role in medicinal chemistry, where it serves as a foundation for developing novel antimicrobial agents with potential therapeutic applications (Hu et al., 2005).
Mechanism of Action
Safety and Hazards
Future Directions
Properties
IUPAC Name |
4-(chloromethyl)-2-[3-(trifluoromethyl)phenyl]-1,3-oxazole | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H7ClF3NO/c12-5-9-6-17-10(16-9)7-2-1-3-8(4-7)11(13,14)15/h1-4,6H,5H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FERDGQKDQQQEEI-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)C(F)(F)F)C2=NC(=CO2)CCl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H7ClF3NO | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.63 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
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